Technical Whitepaper: Characterization and Application of Zafirlukast m-Tolyl Isomer-d7
Technical Whitepaper: Characterization and Application of Zafirlukast m-Tolyl Isomer-d7
This guide serves as a definitive technical resource for the characterization, quantification, and application of Zafirlukast m-Tolyl Isomer-d7 (CAS 1794760-52-3) .[1][2] It is designed for analytical chemists and pharmaceutical scientists addressing critical impurity profiling challenges in leukotriene receptor antagonist (LTRA) development.[1][2][3]
[1][2]
CAS: 1794760-52-3 Chemical Name: N-[3-[[2-Methoxy-4-[[[(3-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester Synonyms: Zafirlukast Related Compound D-d7; meta-Zafirlukast-d7[1][2][4][5]
Executive Summary
In the high-stakes environment of pharmaceutical quality control (QC), the separation and quantification of regioisomeric impurities represent a significant analytical hurdle.[1][3] Zafirlukast, a potent cysteinyl leukotriene receptor antagonist, is susceptible to the formation of a specific positional isomer: the m-Tolyl impurity (Related Compound D).[1][3][4]
This impurity arises from the meta-toluenesulfonamide contaminant in the starting material, differing from the active pharmaceutical ingredient (API) only by the position of a methyl group on the sulfonamide ring (meta vs. ortho).[2][3] Because these isomers possess nearly identical physicochemical properties, baseline chromatographic separation is challenging.[1][2][3]
Zafirlukast m-Tolyl Isomer-d7 is the stable isotope-labeled (SIL) internal standard engineered specifically to address this challenge.[1][2] By incorporating a fully deuterated tolyl moiety (d7), this standard provides a distinct mass shift (+7 Da) that eliminates isotopic overlap, enabling precise quantification via LC-MS/MS even in complex matrices where chromatographic resolution is incomplete.[1][2][3]
Chemical Identity and Structural Logic[1][3]
Structural Divergence: Ortho vs. Meta
The pharmacological efficacy of Zafirlukast relies on the precise geometry of the o-tolyl sulfonamide moiety.[1] The m-tolyl isomer is a "critical pair" impurity; its formation is not due to degradation but rather a "synthesis-related" origin (carryover from starting materials).[1][2]
-
Zafirlukast (API): Contains a 2-methylphenyl (o-tolyl) sulfonamide group.[1][2]
-
m-Tolyl Isomer (Impurity): Contains a 3-methylphenyl (m-tolyl) sulfonamide group.[1][2][4]
-
m-Tolyl Isomer-d7 (Standard): Contains a 3-(methyl-d3)phenyl-d4 group.[1][2]
Deuterium Incorporation Strategy
The "d7" designation indicates that the entire m-tolyl ring system is deuterated.[1]
-
Ring Deuteration (d4): The four aromatic protons on the tolyl ring are replaced with deuterium.[1][2][3]
-
Methyl Deuteration (d3): The methyl group attached to the phenyl ring is fully deuterated (-CD₃).[1][2]
Why d7? A shift of +7 Da is optimal for bioanalysis and impurity quantification.[1][2]
-
Isotopic Fidelity: It places the internal standard mass (M+7) far beyond the natural isotopic envelope of the analyte (M+0, M+1, M+2), preventing "cross-talk" in the MS detector.[1][2][3]
-
Chemical Stability: Deuterium on the aromatic ring and the methyl group is chemically stable and non-exchangeable under standard reverse-phase LC conditions (unlike acidic protons on the sulfonamide nitrogen).[1][2]
Structural Visualization
The following diagram illustrates the structural relationship and the specific site of deuteration.
Figure 1: Structural relationship between Zafirlukast, its m-tolyl impurity, and the d7-labeled internal standard.[1][2][3][4]
Synthesis and Origins[1][3]
Understanding the origin of the impurity is prerequisite to controlling it.[1] The synthesis of Zafirlukast typically involves the coupling of an indole acid intermediate with o-toluenesulfonamide.[1]
Mechanism of Formation
The impurity enters the process via the sulfonamide starting material.[1]
-
Contaminant: Commercial OTS often contains 0.1% - 0.5% m-toluenesulfonamide (MTS) due to imperfect separation during toluene sulfonation.[1][2]
-
Reaction: During the coupling step (often mediated by EDC/DMAP or CDI), the MTS reacts with the indole acid at a rate similar to OTS, integrating the m-tolyl moiety into the final drug scaffold.[1][3]
Synthesis of the CAS 1794760-52-3 Standard
To produce the d7 standard, the synthesis must mimic the API route but substitute the sulfonamide reagent.[1]
-
Precursor: m-Toluenesulfonamide-d7 (fully deuterated).[1][2]
-
Coupling: The deuterated sulfonamide is coupled with the standard Zafirlukast indole acid intermediate.[1]
-
Purification: High-purity isolation is required (>98% chemical purity, >99% isotopic purity) to ensure no contribution to the unlabeled impurity signal.[1][2][3]
Analytical Application: LC-MS/MS Methodology
The "Critical Pair" Challenge
Separating Zafirlukast from its m-tolyl isomer is difficult on standard C18 columns because the hydrophobicity change is negligible.[1]
-
Standard C18: Often results in co-elution or a "shoulder" peak.[1][2]
-
Recommended Column Chemistry: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.[1][2] These phases interact with the pi-electron systems of the tolyl rings differently, often enhancing selectivity between ortho and meta isomers.[1][3]
Mass Spectrometry Parameters
Ionization Mode: ESI Positive (+).[1][2][3][6] The sulfonamide nitrogen is acidic, but the basic indole nitrogen and the carbamate allow for protonation [M+H]+.[1][2][3]
| Compound | Precursor Ion (Q1) | Product Ion (Q3)* | Collision Energy (CE) | Rationale |
| m-Tolyl Isomer | 576.2 m/z | 337.1 m/z | 25-35 eV | Cleavage of sulfonamide bond; Indole fragment retained.[1][2] |
| m-Tolyl Isomer-d7 | 583.2 m/z | 337.1 m/z | 25-35 eV | Note: If the fragment is the indole core, the mass is identical to the analyte.[1][2] |
| Alternative Transition | 583.2 m/z | 464.2 m/z | Variable | Use if specific d7-retention is required. |
Critical Technical Note on Transitions: If the dominant fragment (e.g., m/z 337) corresponds to the indole core, both the unlabeled impurity and the d7-standard will produce the same product ion .[1][3] This is acceptable because the Precursor (Q1) filters them apart (576 vs 583). However, to ensure absolute specificity and avoid interference from potential co-eluting isobaric interferences, it is often better to select a transition where the deuterated moiety is retained in the fragment, if possible.[1][3]
-
Validation Step: Perform a product ion scan of the d7 standard to identify if a fragment retaining the tolyl-d7 group (e.g., sulfonamide cleavage retaining the sulfur side) is viable.[1][3] If not, rely on the Q1 mass shift.[1][3]
Experimental Workflow Diagram
Figure 2: Analytical workflow for impurity quantification using the d7-internal standard.
Regulatory and Quality Context
ICH Q3A/Q3B Compliance
Under ICH guidelines, impurities exceeding the identification threshold (usually 0.10%) must be structurally characterized.[1][2][3]
-
Specificity: Regulatory bodies (FDA, EMA) require analytical methods to demonstrate specificity.[1][2][3] Using the m-Tolyl Isomer-d7 allows you to prove that your method is specifically measuring the relevant isomer, not just the API tail or another interference.[1][2]
-
Linearity & Accuracy: The use of a structural analog IS (specifically a deuterated one) is the "Gold Standard" for accuracy, as it compensates for matrix suppression effects in the ESI source that might otherwise skew results for trace impurities.[1][3]
Handling and Stability[1][3]
-
Storage: Store at -20°C. Deuterated standards are generally stable, but the carbamate linkage in Zafirlukast derivatives can be sensitive to moisture and heat.[1]
-
Solution Stability: Prepare stock solutions in pure Acetonitrile or Methanol. Avoid acidic aqueous diluents for long-term storage to prevent hydrolysis of the carbamate or sulfonamide bonds.[1]
-
Isotopic Exchange: The aromatic and methyl deuteriums in this molecule are non-exchangeable.[1] You do not need to worry about back-exchange in protic solvents (unlike -OD or -ND labels).[1][2]
References
-
United States Pharmacopeia (USP). Zafirlukast Monograph: Impurity Tables and Related Compounds.[1][2][3] USP-NF Online.[1][2] Link[1][2][3]
-
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][2][3] (2006).[1][2][3] Link
-
Venkatesan, A. M., et al. "Bis(heteroaryl)maleimides: Synthesis and structure-activity relationships of a potent series of leukotriene synthesis inhibitors."[1][2][3] Journal of Medicinal Chemistry, 43.11 (2000): 2165-2175.[1][2][3] (Provides context on Zafirlukast structural analogs). Link[1][2][3]
-
PubChem. Zafirlukast m-Tolyl Isomer (Compound Summary). National Library of Medicine.[1][2] Link[1][2][3]
-
Chaudhari, B. G., et al. "Stability indicating RP-LC method for quantification of Zafirlukast in pharmaceutical dosage form."[1][2][3] Journal of Chromatographic Science, 50.4 (2012): 330-336.[1][2][3] (Describes separation challenges). Link[1][2][3]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Zafirlukast m-Tolyl Isomer | C31H33N3O6S | CID 42633112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. lcms.cz [lcms.cz]
